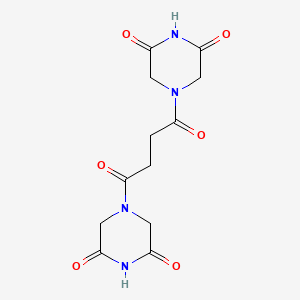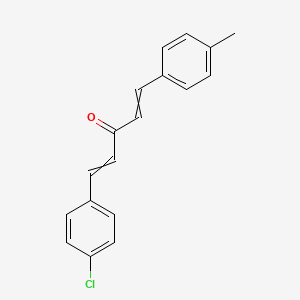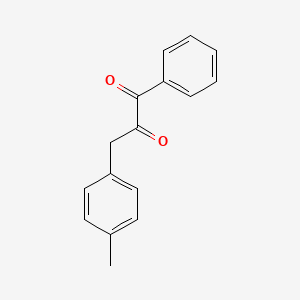![molecular formula C13H26O3 B14526460 {2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane CAS No. 62704-87-4](/img/structure/B14526460.png)
{2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane is an organic compound that features a cyclohexane ring substituted with a tert-butylperoxy group and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane typically involves the reaction of cyclohexane with tert-butyl hydroperoxide and a suitable methoxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield hydrocarbons or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
{2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the generation of reactive oxygen species (ROS) or by modifying the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple hydrocarbon with a similar ring structure but lacking the functional groups present in {2-[(Tert-butylperoxy)methoxy]ethyl}cyclohexane.
Tert-butyl hydroperoxide: Shares the tert-butylperoxy group but lacks the cyclohexane ring.
Methoxyethyl derivatives: Compounds with similar methoxyethyl groups but different core structures.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring with both tert-butylperoxy and methoxyethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62704-87-4 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-(tert-butylperoxymethoxy)ethylcyclohexane |
InChI |
InChI=1S/C13H26O3/c1-13(2,3)16-15-11-14-10-9-12-7-5-4-6-8-12/h12H,4-11H2,1-3H3 |
InChI Key |
ROONGSDFEJVXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCOCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline](/img/structure/B14526394.png)
![N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14526396.png)




![N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526424.png)




